molecular formula C8H13N5O2 B1675626 LY233053 CAS No. 125546-04-5

LY233053

Numéro de catalogue: B1675626
Numéro CAS: 125546-04-5
Poids moléculaire: 211.22 g/mol
Clé InChI: FAAVTENFCLADRE-NTSWFWBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY-233053 est un composé organique synthétique connu pour son rôle d'antagoniste compétitif du récepteur N-méthyl-D-aspartate. Ce récepteur est un sous-type de récepteur du glutamate, qui joue un rôle crucial dans la plasticité synaptique et la fonction de la mémoire. LY-233053 a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies neurologiques et cardiovasculaires .

Applications De Recherche Scientifique

Neuroscience Research

LY 233053 has been extensively utilized in neuroscience to explore the mechanisms of synaptic transmission and plasticity. Its ability to block NMDA receptors allows researchers to study the role of these receptors in learning and memory processes.

  • Case Study : In experimental models of central nervous system ischemia, LY 233053 demonstrated efficacy in reducing neurological damage, highlighting its potential therapeutic benefits in stroke and related conditions.

Pharmacological Studies

The compound serves as a valuable tool in pharmacological research for developing new treatments targeting NMDA receptors.

  • Application : It has been investigated for its effects on various neurological disorders, including:
    • Epilepsy : LY 233053 has shown promise in blocking NMDA-induced convulsions in animal models with an effective dose (ED50) of approximately 14.5 mg/kg.
    • Alzheimer’s Disease : By modulating glutamate activity, it may offer therapeutic avenues for mitigating symptoms or progression of Alzheimer's disease .

Experimental Biology

In biological experiments, LY 233053 is used to dissect the roles of NMDA receptors in cellular signaling pathways.

  • Research Findings : Studies have indicated that LY 233053 can significantly impact synaptic plasticity and neuronal survival under stress conditions by reducing excitotoxicity .

Biochemical Properties

PropertyDetails
IC50 Value 7 nM (competitive antagonist)
Affinity for Other Receptors No significant affinity for AMPA or kainate receptors at 10 μM
Duration of Action Relatively short; effects observed within hours post-administration

Clinical Implications

The potential clinical applications of LY 233053 are significant:

  • Neurological Disorders : Its role as an NMDA antagonist positions it as a candidate for treating conditions characterized by excessive glutamate activity, such as:
    • Alzheimer’s Disease
    • Acute ischemic stroke
    • Epileptic seizures

Analyse Biochimique

Biochemical Properties

LY233053 is a competitive NMDA receptor antagonist . It potently inhibits NMDA receptor binding to rat brain membranes . It has no appreciable affinity for AMPA or kainate receptors at a concentration of 10 μM . The compound this compound interacts with the NMDA receptor, a type of ionotropic glutamate receptor .

Cellular Effects

This compound has been shown to have high efficacy in reducing neurological damage in two models of experimental central nervous system (CNS) ischemia in the rabbit . It appears to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competitive antagonism at the NMDA receptor . It inhibits NMDA-induced neuronal degeneration and protects from NMDA-induced convulsions in neonatal rats .

Temporal Effects in Laboratory Settings

It has been reported that this compound has a relatively short duration of action .

Dosage Effects in Animal Models

In neonatal rats, this compound selectively blocked NMDA-induced convulsions with an ED50 of 14.5 mg/kg when administered intraperitoneally . The duration of action was relatively short, lasting between 2-4 hours .

Metabolic Pathways

Given its role as a competitive NMDA receptor antagonist, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

The usefulness of such agents in the clinical setting may be limited by poor central nervous system (CNS) entry .

Subcellular Localization

Given its role as a competitive NMDA receptor antagonist, it is likely to be localized at the cell membrane where NMDA receptors are typically found .

Méthodes De Préparation

La synthèse de LY-233053 implique plusieurs étapes, commençant par la préparation du cycle tétrazole et l'attachement subséquent à un acide pipéridine carboxylique. Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec une optimisation pour la production à grande échelle .

Analyse Des Réactions Chimiques

LY-233053 subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.

    Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels attachés au cycle pipéridine.

    Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour modifier le cycle tétrazole. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. .

Applications de recherche scientifique

LY-233053 a été largement étudié pour ses applications en recherche scientifique, en particulier dans les domaines suivants :

Mécanisme d'action

LY-233053 exerce ses effets en se liant de manière compétitive au récepteur N-méthyl-D-aspartate, inhibant ainsi l'action du glutamate, le principal neurotransmetteur excitateur du système nerveux central. Cette inhibition empêche l'afflux excessif d'ions calcium, ce qui peut entraîner des dommages neuronaux et la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent le complexe du récepteur N-méthyl-D-aspartate et les cascades de signalisation associées .

Comparaison Avec Des Composés Similaires

LY-233053 est souvent comparé à d'autres antagonistes du récepteur N-méthyl-D-aspartate tels que LY-235959 et la dizocilpine. Bien que tous ces composés partagent un mécanisme d'action commun, LY-233053 est unique en termes d'affinité de liaison spécifique et de propriétés pharmacocinétiques. Des composés similaires comprennent :

Activité Biologique

LY 233053, also known as cis-(+-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its potent biological activity and potential therapeutic applications, particularly in neuroprotection and seizure management.

LY 233053 exhibits a high affinity for the NMDA receptor, with an IC50 value of approximately 7 nM . Importantly, it shows no significant affinity for AMPA or kainate receptors at concentrations up to 10 μM , making it a selective NMDA antagonist . This selectivity is crucial for minimizing unwanted side effects often associated with broader spectrum glutamate receptor antagonists.

In Vitro Studies

In vitro experiments demonstrate that LY 233053 effectively inhibits NMDA receptor binding in rat brain membranes, as evidenced by the displacement of [3H]CGS19755 with an IC50 of 107 ± 7 nM . Additionally, it selectively inhibits NMDA-induced depolarization in cortical tissue slices, showing an IC50 of 4.2 ± 0.4 μM .

In Vivo Studies

In vivo studies have confirmed the neuroprotective effects of LY 233053 across various animal models:

  • Neonatal Rats : The compound significantly blocked NMDA-induced convulsions with an effective dose (ED50) of 14.5 mg/kg administered intraperitoneally (i.p.). It also demonstrated protective effects against neuronal degeneration induced by NMDA .
  • Pigeons : LY 233053 was shown to antagonize NMDA-induced behavioral suppression with an ED50 of 1.3 mg/kg i.m. .
  • Mice : The compound protected against seizures induced by maximal electroshock at lower doses (ED50 = 19.9 mg/kg i.p.) compared to doses that impaired motor performance (ED50 = 40.9 mg/kg i.p.) .

Therapeutic Implications

The pharmacological profile of LY 233053 suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as:

  • Cerebral Ischemia : Given its ability to inhibit neuronal degeneration and protect against NMDA-induced damage, LY 233053 may be beneficial in acute ischemic events where excitotoxicity plays a critical role .
  • Seizure Disorders : Its efficacy in blocking NMDA-induced convulsions positions LY 233053 as a candidate for further development in the management of epilepsy and other seizure-related disorders .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of LY 233053:

Study TypeModelEffect/OutcomeED50/IC50 Value
In VitroRat Brain MembranesNMDA receptor binding inhibitionIC50 = 7 nM
In VitroCortical SlicesNMDA-induced depolarization inhibitionIC50 = 4.2 μM
In VivoNeonatal RatsBlockade of NMDA-induced convulsionsED50 = 14.5 mg/kg i.p.
In VivoPigeonsAntagonism of behavioral suppressionED50 = 1.3 mg/kg i.m.
In VivoMiceProtection against electroshock-induced seizuresED50 = 19.9 mg/kg i.p.

Propriétés

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925169
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125546-04-5
Record name LY 233053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY 233053
Reactant of Route 2
LY 233053
Reactant of Route 3
LY 233053
Reactant of Route 4
LY 233053
Reactant of Route 5
LY 233053
Reactant of Route 6
LY 233053

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.